molecular formula C15H20O5 B2502578 (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate

(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate

Cat. No.: B2502578
M. Wt: 280.32 g/mol
InChI Key: ADUHAEBXPKBNDK-OULSSNOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4.H2O/c1-6-4-10(17)13-8(3)15(18)19-14(13)12-7(2)5-9(16)11(6)12;/h5,8,10,12-14,17H,4H2,1-3H3;1H2/t8-,10-,12-,13+,14+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUHAEBXPKBNDK-OULSSNOLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC(=C3C(C2OC1=O)C(=CC3=O)C)C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](CC(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Austricine hydrate can be synthesized through various organic synthesis methods. One common approach involves the reaction of suitable aldehydes or ketones with hydrazides in organic solvents . The mechanochemical approach is often preferred for the synthesis of quinazolines, while solid-state melt reactions are more efficient for derivatives of nicotinic-based hydrazones .

Industrial Production Methods: Industrial production of Austricine hydrate typically involves large-scale organic synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its hydrated form .

Chemical Reactions Analysis

Types of Reactions: Austricine hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Austricine hydrate .

Scientific Research Applications

Austricine hydrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Austricine hydrate involves its interaction with various molecular targets and pathways. It exerts its effects by modulating lipid metabolism, reducing inflammation, and protecting against oxidative stress. The compound’s angioprotective and hepatoprotective activities are mediated through its ability to enhance endothelial function and protect liver cells from damage .

Comparison with Similar Compounds

Uniqueness: Austricine hydrate is unique due to its combination of hypolipidemic, antiatherosclerotic, anti-inflammatory, angioprotective, and hepatoprotective properties.

Biological Activity

The compound (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate is a complex organic molecule with potential biological activity. This article explores its structural characteristics, synthesis methods, and biological effects based on available research.

Structural Characteristics

The molecular formula of the compound is C21H28O10C_{21}H_{28}O_{10}, and it features multiple stereocenters which contribute to its biological activity. The structure includes a furan ring and a γ-lactone moiety which are often associated with various pharmacological properties.

Molecular Structure

PropertyValue
Molecular FormulaC21H28O10
SMILESC[C@H]1[C@@H]2C@HO
InChIInChI=1S/C21H28O10/c1-7-3-10(23)...

Synthesis

The synthesis of this compound has been described in several patents and research articles. A notable method involves the use of specific reagents to achieve high yields and selectivity for the desired stereoisomer. For instance, Ghosh et al. (1995) outlined an efficient synthesis route that emphasizes enantiomeric purity which is crucial for biological activity .

Biological Activity

The biological activity of (3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate has been investigated in various contexts:

Antiviral Properties

Research indicates that compounds related to this structure exhibit significant antiviral properties. Specifically:

  • Inhibition of HIV Protease : The compound acts as a potent inhibitor of HIV protease enzymes. Its structural similarity to known protease inhibitors suggests a mechanism of action that interferes with viral replication pathways .

Cytotoxicity and Antitumor Activity

Studies have also evaluated the cytotoxic effects of this compound on various cancer cell lines:

  • Cell Line Studies : In vitro assays demonstrated that the compound inhibits the proliferation of several cancer cell lines at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Study on HIV Protease Inhibition :
    • Researchers tested various derivatives of azuleno-furan compounds against wild-type and drug-resistant HIV strains.
    • Results showed enhanced potency for certain modifications of the original structure .
  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry assessed the antitumor effects of this compound on human breast cancer cells.
    • Findings revealed significant dose-dependent cytotoxicity with potential mechanisms involving oxidative stress pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate
Reactant of Route 2
(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate

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